molecular formula C17H26ClN B13757462 Bicyclo(2.2.2)octane-2-methylamine, N,N-dimethyl-3-phenyl-, hydrochloride, (E)- CAS No. 52807-83-7

Bicyclo(2.2.2)octane-2-methylamine, N,N-dimethyl-3-phenyl-, hydrochloride, (E)-

Cat. No.: B13757462
CAS No.: 52807-83-7
M. Wt: 279.8 g/mol
InChI Key: HRPXGFLIDDNWAL-UJPOFYBHSA-N
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Description

Bicyclo(222)octane-2-methylamine, N,N-dimethyl-3-phenyl-, hydrochloride, (E)- is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(2.2.2)octane-2-methylamine, N,N-dimethyl-3-phenyl-, hydrochloride, (E)- typically involves a series of organic reactions. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane derivatives under metal-free conditions. This process often employs organic bases to mediate the reaction, resulting in high yields and excellent enantioselectivities .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.2)octane-2-methylamine, N,N-dimethyl-3-phenyl-, hydrochloride, (E)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for iodocyclization, organic bases for enantioselective synthesis, and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield alcohols or ketones, while substitution reactions can introduce new functional groups into the bicyclic structure.

Scientific Research Applications

Bicyclo(2.2.2)octane-2-methylamine, N,N-dimethyl-3-phenyl-, hydrochloride, (E)- has several scientific research applications:

Mechanism of Action

The mechanism by which Bicyclo(2.2.2)octane-2-methylamine, N,N-dimethyl-3-phenyl-, hydrochloride, (E)- exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various pharmacological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo(2.2.2)octane-2-methylamine, N,N-dimethyl-3-phenyl-, hydrochloride, (E)- is unique due to its specific bicyclic structure, which provides distinct steric and electronic properties. These properties can enhance its interactions with biological targets and improve its solubility and bioavailability compared to other similar compounds .

Properties

CAS No.

52807-83-7

Molecular Formula

C17H26ClN

Molecular Weight

279.8 g/mol

IUPAC Name

dimethyl-[[(2R)-3-phenyl-2-bicyclo[2.2.2]octanyl]methyl]azanium;chloride

InChI

InChI=1S/C17H25N.ClH/c1-18(2)12-16-13-8-10-15(11-9-13)17(16)14-6-4-3-5-7-14;/h3-7,13,15-17H,8-12H2,1-2H3;1H/t13?,15?,16-,17?;/m1./s1

InChI Key

HRPXGFLIDDNWAL-UJPOFYBHSA-N

Isomeric SMILES

C[NH+](C)C[C@@H]1C2CCC(C1C3=CC=CC=C3)CC2.[Cl-]

Canonical SMILES

C[NH+](C)CC1C2CCC(C1C3=CC=CC=C3)CC2.[Cl-]

Origin of Product

United States

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